Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, also known as Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cycloheptane ring fused with a pyrrole moiety and a tetrazole group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that tetrazole derivatives possess antibacterial and antifungal activities, which may extend to the compound .
Example Findings:
- In vitro Studies : A series of tetrazole compounds were tested using the disc diffusion method, showing zones of inhibition against various bacterial strains. The compound exhibited moderate activity compared to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of cyclohepta(b)pyrrol-2(1H)-one derivatives has been explored in multiple studies. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines.
Case Study: NCI Drug Screen
A class of pyrrolo derivatives similar to cyclohepta(b)pyrrol-2(1H)-one was screened against 60 human cancer cell lines. These compounds demonstrated potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .
Cell Line | GI50 (μM) |
---|---|
MDA-MB-435 | 0.15 |
K-562 | 0.39 |
HL-60 | 0.53 |
The mechanism by which cyclohepta(b)pyrrol-2(1H)-one exerts its biological effects appears to involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
Comparative Analysis with Related Compounds
Cyclohepta(b)pyrrol-2(1H)-one can be compared with other heterocyclic compounds to understand its unique properties better.
Compound | Activity | Notes |
---|---|---|
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole | Anticancer (GI50 < 0.5 μM) | Stronger activity than cyclohepta derivative |
6-Chloro-1H-pyrrolo[2,3-b]pyridine | Moderate Antimicrobial | Similar structure but different activity profile |
Research Applications
The ongoing research into cyclohepta(b)pyrrol-2(1H)-one suggests several potential applications:
- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and cancer.
- Synthetic Chemistry : As a building block for synthesizing more complex compounds in medicinal chemistry.
Properties
IUPAC Name |
1-benzyl-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)15-9-6-10-16-17(11-15)25(12-14-7-4-3-5-8-14)20(26)18(16)19-21-23-24-22-19/h3-11,13H,12H2,1-2H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQZSSQCFHRJFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=CC=C3)C4=NNN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168067 |
Source
|
Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166042-09-7 |
Source
|
Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166042097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.